(4S)-Oct-1-YN-4-OL

Description

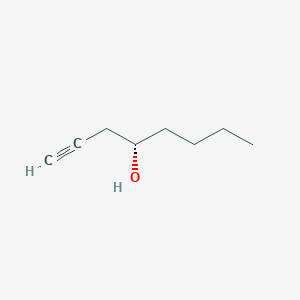

(4S)-Oct-1-yn-4-ol (CAS: 52517-92-7) is a chiral alkyne alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.2 g/mol. Key physical properties include a boiling point of 204.35°C (estimated), density of 0.8537 g/cm³, and a refractive index of 1.4375 . Its structure features a terminal alkyne group at position 1 and a hydroxyl group at the stereogenic 4S position, making it a valuable intermediate in organic synthesis, particularly for asymmetric catalysis and pharmaceutical applications. The compound’s acid dissociation constant (pKa) is 14.29±0.20, indicating moderate acidity typical of secondary alcohols .

Properties

CAS No. |

56085-20-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(4S)-oct-1-yn-4-ol |

InChI |

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h2,8-9H,3,5-7H2,1H3/t8-/m1/s1 |

InChI Key |

CNKOTDLNZPTGOY-MRVPVSSYSA-N |

Isomeric SMILES |

CCCC[C@@H](CC#C)O |

Canonical SMILES |

CCCCC(CC#C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Alcohols

While (4S)-Oct-1-yn-4-ol belongs to the alkyne alcohol family, its structural and synthetic distinctions from other alcohols are noteworthy. Below is a comparative analysis with two bicyclic terpene alcohols, (1S,4R)-3(10)-Caren-4-ol and (1S,4R)-2-Caren-4-ol, synthesized via epoxide ring-opening reactions ().

Key Findings:

Structural Differences: this compound is a linear alkyne alcohol with a simple carbon chain, whereas the Caren-4-ol derivatives are bicyclic monoterpenes (C₁₀H₁₆O). The latter’s rigid cyclic frameworks contribute to higher molecular weights (152.23 vs. 126.2 g/mol) and distinct stereoelectronic properties .

Synthetic Approaches: The Caren-4-ol isomers are synthesized via epoxide ring-opening or thermal rearrangement of (1S,3S,4R)-3,4-epoxycarane, achieving moderate yields (68–74%) .

Physical Properties: The linear structure of this compound likely results in lower boiling points compared to bicyclic terpenes (e.g., 204°C vs. >250°C for many monoterpenes). However, exact data for the Caren-4-ol derivatives are unavailable .

Functional Group Reactivity: The terminal alkyne in this compound enables click chemistry or Sonogashira coupling, while the hydroxyl groups in all three compounds participate in esterification or oxidation reactions. The bicyclic terpenes may exhibit enhanced stereochemical complexity in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.